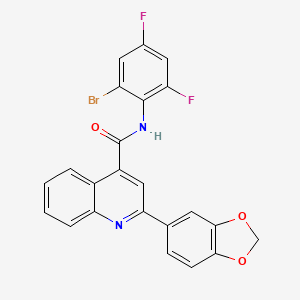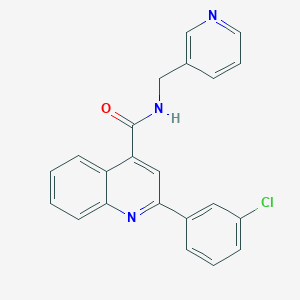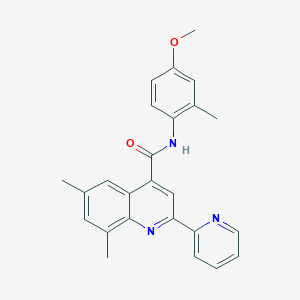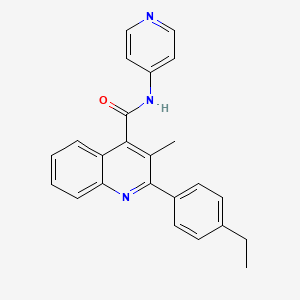
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown to be effective in the treatment of various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide works by inhibiting the activity of BTK, a key enzyme that is involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which play a critical role in the development and function of immune cells. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the activity of various signaling pathways involved in cancer progression. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer development and progression. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. In addition, the drug has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the drug. Another area of interest is the investigation of the drug's efficacy in combination with other anti-cancer agents, such as chemotherapy or immune checkpoint inhibitors. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new treatment option for cancer patients.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has shown to be effective in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The drug works by inhibiting the activity of specific enzymes, such as Bruton's tyrosine kinase (BTK), which are involved in the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
6-chloro-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-14-5-6-18-16(9-14)17(20(25)23-12-15-4-2-8-26-15)10-19(24-18)13-3-1-7-22-11-13/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVILNQIBXXUOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504233.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504238.png)
![methyl 3-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504245.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504255.png)
![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504265.png)






![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504324.png)

